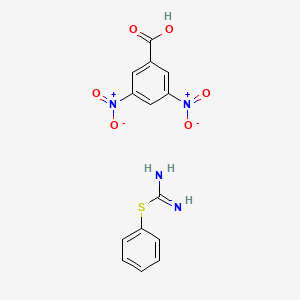![molecular formula C27H30F2N4O B2704980 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide CAS No. 946286-85-7](/img/structure/B2704980.png)
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide is a useful research compound. Its molecular formula is C27H30F2N4O and its molecular weight is 464.561. The purity is usually 95%.
BenchChem offers high-quality N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and evaluated for its antiallergy activity, highlighting its potential in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model. This model is useful for detecting compounds with antiallergic activity, although the derivatives tested did not show activity in the guinea pig anaphylaxis (GPA) assay at 10 mg/kg. One particular analogue demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors, suggesting its potential in antiallergy research (Walsh et al., 1990). Additionally, the compound has been characterized through various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, supported by single crystal XRD data. This detailed characterization aids in understanding its molecular structure and potential interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
In terms of biological activities, the compound has been explored for its potential in various applications. Its structural analogues have been studied for their potential as dopamine D(3) receptor ligands, showcasing the impact of modifications on the aromatic ring linked to the N-1 piperazine ring and the introduction of certain moieties, which resulted in the identification of several high-affinity D(3) ligands. This demonstrates the compound's relevance in the study of dopamine receptor interactions and its potential application in neurological research (Leopoldo et al., 2002).
Another study focused on the metabolic pathways and excretion of a novel inhibitor of the If channel in the heart, using a derivative of the compound. This research contributes to the understanding of how modifications to the compound affect its metabolic stability and excretion, important considerations in the development of therapeutic agents (Umehara et al., 2009).
Imaging Applications
The compound and its derivatives have also found applications in imaging studies. For instance, a radiolabeled antagonist based on a derivative has been used in the study of 5-HT1A receptors with positron emission tomography (PET), providing valuable insights into serotonergic neurotransmission (Plenevaux et al., 2000). This application underscores the compound's utility in neuroscientific research, offering a tool for exploring the dynamics of serotonin receptors in the brain.
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F2N4O/c1-31(2)24-10-6-20(7-11-24)26(19-30-27(34)21-4-3-5-23(29)18-21)33-16-14-32(15-17-33)25-12-8-22(28)9-13-25/h3-13,18,26H,14-17,19H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZNHXLWAFPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2704897.png)
![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)
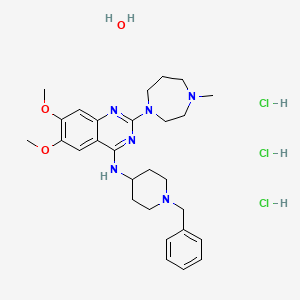
![1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2704906.png)
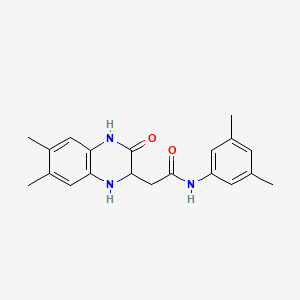

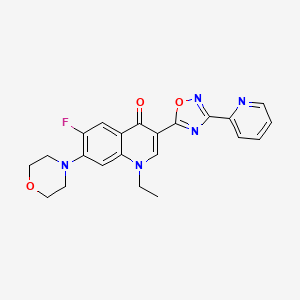
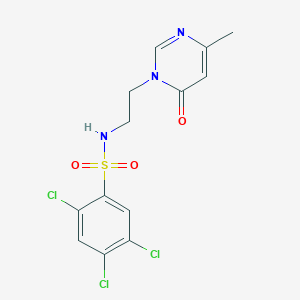
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2704915.png)

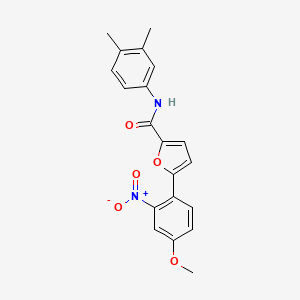
![7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
